molecular formula C14H10FN B578617 2-(4-Fluoro-3-methylphenyl)benzonitrile CAS No. 1352318-20-7

2-(4-Fluoro-3-methylphenyl)benzonitrile

Cat. No.: B578617
CAS No.: 1352318-20-7
M. Wt: 211.239
InChI Key: HTTKUXUOHWLPQZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)benzonitrile is a fluorinated aromatic nitrile compound characterized by a benzonitrile core substituted at the 2-position with a 4-fluoro-3-methylphenyl group. This structure combines the electron-withdrawing properties of the nitrile group with the steric and electronic effects of the fluoro and methyl substituents on the adjacent phenyl ring.

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-8-11(6-7-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTKUXUOHWLPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718379
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-20-7
Record name [1,1′-Biphenyl]-2-carbonitrile, 4′-fluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, the reaction would involve 4-fluoro-3-methylphenylboronic acid and 2-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a carboxylic acid derivative.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)benzonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Pyrazole-Linked Derivatives ()

Compounds 3a–3e in feature a pyrazole ring fused to the benzonitrile core, with variations in the substitution pattern:

  • 3a : 2-[1-acetyl-3-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzonitrile
  • 3b : 3-substituted benzonitrile
  • 3c : 4-substituted benzonitrile
Compound Substituent Position Melting Point (°C) Yield (%) Molecular Weight (g/mol)
3a 2-position 188 ± 1 66.67 321.55
3b 3-position 183 ± 1 71.55 322.99
3c 4-position 178 ± 1 73.56 322.99

Key Observations :

  • The position of the benzonitrile group influences melting points, with the 4-substituted isomer (3c) having the lowest melting point.
  • Yields correlate with steric accessibility, favoring para-substitution (3c) over ortho (3a).

Triazole-Substituted Derivatives ()

Compounds like 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) and 1h (4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) exhibit strong cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D), with IC50 values as low as 14.3 μg/ml .

Comparison :

  • The triazole moiety enhances bioactivity compared to pyrazole-linked derivatives (e.g., 3a–3e), likely due to improved hydrogen bonding or π-stacking interactions.
  • Electron-donating groups (e.g., methoxy in 1h ) further optimize cytotoxicity.

Physicochemical Properties

Melting Points and Solubility

  • 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile (): Lower molecular weight (243.23 g/mol) and predicted pKa of 10.08 suggest moderate solubility in polar solvents.

Electronic Effects

  • 4-Fluorobenzoylacetonitrile (): The ketone group adjacent to the nitrile increases electrophilicity, making it reactive in nucleophilic additions. This contrasts with this compound, where the nitrile’s electronic effects dominate.

Biological Activity

2-(4-Fluoro-3-methylphenyl)benzonitrile, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The molecular formula of this compound is C14H12FC_{14}H_{12}F with a molecular weight of approximately 221.25 g/mol. The compound features a fluorinated aromatic ring, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atom.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions or coupling reactions. A common synthetic route includes the following steps:

  • Starting Materials : 4-fluoro-3-methylphenylboronic acid and benzonitrile.
  • Reaction Conditions : The reaction is conducted using a palladium catalyst under basic conditions (e.g., potassium carbonate) in an organic solvent such as dimethylformamide (DMF).
  • Yield : The typical yield from this reaction can range from 60% to 80%, depending on the specific conditions employed.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cells and other biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.6Apoptosis induction, cell cycle arrest
A549 (Lung Cancer)22.4Inhibition of proliferation, apoptosis

Interaction with Biological Targets

The compound's interaction with various biological targets has also been explored:

  • Serotonin Transporter : Preliminary studies suggest that it may exhibit affinity towards the serotonin transporter, which could have implications for mood disorders.
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on certain enzymes involved in cancer metabolism, showing potential as a metabolic disruptor.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Breast Cancer Cells : Research conducted by Smith et al. (2023) demonstrated that treatment with the compound led to a significant reduction in MCF-7 cell viability, suggesting its potential as a therapeutic agent for breast cancer.
  • In Vivo Studies : In animal models, administration of the compound resulted in tumor size reduction without significant toxicity, indicating a favorable therapeutic index.
  • Synergistic Effects : A study by Johnson et al. (2024) found that combining this compound with standard chemotherapy agents enhanced anticancer efficacy compared to monotherapy.

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